CCR5 Antagonism Potency: 1-Phenylcyclopropanecarbonitrile vs. Class Benchmark
1-Phenylcyclopropanecarbonitrile demonstrates measurable antagonist activity at the CCR5 chemokine receptor, a key target for HIV entry inhibition and inflammatory disease modulation. While not a clinical candidate itself, its activity profile establishes it as a relevant scaffold for SAR exploration. A direct comparator within the same structural class is not available from the same assay, but its potency can be contextualized against a known potent CCR5 antagonist. 1-Phenylcyclopropanecarbonitrile exhibits an IC50 of 25 nM [1], which, while less potent than a lead optimized clinical candidate (IC50 = 0.110 nM [2]), is still within a range that validates its utility as a starting point for medicinal chemistry optimization and highlights the privileged nature of the cyclopropane-carbonitrile motif.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Lead CCR5 Antagonist CHEMBL2164217: 0.110 nM |
| Quantified Difference | 227-fold less potent |
| Conditions | CHO cells expressing CCR5 and Galpha16, 10 min incubation [1]; P4R5 cells expressing CCR5, CD4, and LTR-beta-gal [2] |
Why This Matters
This data confirms that 1-Phenylcyclopropanecarbonitrile engages the CCR5 receptor, validating its selection as a fragment or early lead-like compound for programs targeting this pathway.
- [1] BindingDB. (2016). BDBM50062990 (CHEMBL3397989). Retrieved from https://ww.w.bindingdb.org View Source
- [2] BindingDB. (2013). BDBM50394601 (CHEMBL2164217). Retrieved from https://ww.w.bindingdb.org View Source
